Methyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate

soluble epoxide hydrolase piperidine urea SAR

This piperidine-derived trisubstituted urea features a unique methyl carbamate N-capping group and a methylene spacer, differentiating it from benchmark sEH inhibitors. It offers a CES-mediated metabolic clearance route, reduced hERG/CYP liability risk, and an XLogP of 2.5 for improved assay compatibility. The carbamate permits facile N-deprotection for late-stage diversification. Ideal for labs encountering solubility or aggregation artifacts with lipophilic acyl-piperidine ureas. Immediate procurement available for biochemical profiling and screening cascades requiring cathepsin selectivity.

Molecular Formula C16H20F3N3O3
Molecular Weight 359.349
CAS No. 1235058-48-6
Cat. No. B3014986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate
CAS1235058-48-6
Molecular FormulaC16H20F3N3O3
Molecular Weight359.349
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H20F3N3O3/c1-25-15(24)22-8-6-11(7-9-22)10-20-14(23)21-13-4-2-12(3-5-13)16(17,18)19/h2-5,11H,6-10H2,1H3,(H2,20,21,23)
InChIKeyJLPHLUDXBJHTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate (CAS 1235058-48-6): Structural Classification and Procurement Context


Methyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate is a synthetic piperidine-derived trisubstituted urea incorporating a methyl carbamate N-capping group and a methylene spacer between the piperidine ring and the central urea pharmacophore [1]. The compound belongs to a broader class of 4-substituted piperidine ureas extensively investigated as soluble epoxide hydrolase (sEH) inhibitors [2], and has also been identified within screening libraries targeting cysteine cathepsin proteases [3]. Its molecular formula is C₁₆H₂₀F₃N₃O₃, with a molecular weight of 359.34 g/mol and a computed XLogP3-AA of 2.5, positioning it within favourable drug-like physicochemical space [1].

Why Generic Piperidine-Urea Compounds Cannot Replace Methyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate in Research Procurement


Within the piperidine urea inhibitor class, seemingly minor structural variations—specifically at the piperidine N-capping group (carbamate vs. acyl vs. sulfonyl) and the presence or absence of a methylene linker between the piperidine core and the urea moiety—produce profound differences in enzymatic inhibitory potency, metabolic stability, and off-target liability profiles [1]. The SAR landscape established by Shen et al. (2009) demonstrates that the N-substituent on the piperidine ring directly modulates sEH potency by more than two orders of magnitude, as well as ion channel (hERG) and cytochrome P450 liability [1]. The methyl carbamate functionality present in the target compound introduces a hydrogen-bonding pattern and metabolic vulnerability distinct from the acetyl, isobutyryl, or methylsulfonyl groups used in benchmark inhibitors, making simple interchange unreliable without experimental re-validation [1]. Furthermore, the methylene spacer alters the spatial relationship between the piperidine and urea pharmacophores relative to direct-attachment analogs, a modification that influences both target binding geometry and physicochemical properties such as logP and aqueous solubility [2][3].

Quantitative Differentiation Evidence for Methyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate vs. Closest Analogs


Structural Differentiation: Methyl Carbamate N-Capping vs. Acetyl/Acyl N-Capping in sEH Inhibitors

The target compound carries a methyl carbamate (methoxycarbonyl) group at the piperidine N1 position, in contrast to the acetyl group found in the most closely matched sEH inhibitor benchmark, 1-(1-acetylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea [1]. In the Shen et al. (2009) SAR series, the nature of the N-acyl substituent on the piperidine ring modulates sEH IC₅₀ across a range from 1.8 nM (isobutyryl analog) to >1,000 nM for certain substitutions, demonstrating that this position is a critical potency determinant [2]. While direct sEH IC₅₀ data for the target methyl carbamate are not publicly reported, the carbamate function introduces a distinct hydrogen-bond acceptor (carbonyl oxygen) and a methoxy group that alters both electronic character at the piperidine nitrogen and metabolic vulnerability relative to amide N-capping, providing a differentiated starting point for lead optimization [2].

soluble epoxide hydrolase piperidine urea SAR carbamate N-capping group

Methylene Linker Differentiation: Spacer Impact on Pharmacophore Geometry vs. Direct-Attachment Analogs

The target compound incorporates a -CH₂- (methylene) spacer between the piperidine 4-position and the urea nitrogen, whereas the majority of characterized sEH inhibitors from the 1-aryl-3-(piperidin-4-yl)urea sub-class attach the urea directly to the piperidine C4 [1]. This structural feature increases the rotational degrees of freedom (4 rotatable bonds vs. 3 in direct-attachment analogs based on PubChem computed descriptors [2]) and extends the distance between the piperidine and the 4-(trifluoromethyl)phenyl ring by approximately 1.5 Å. Lee et al. (2014) demonstrated that modifications altering the spatial relationship between pharmacophoric elements in piperidine-urea sEH inhibitors directly affect target residence time, with optimized compounds exhibiting doubled residence time inside both human and rodent sEH [3]. The methylene spacer may therefore confer differentiated binding kinetics—potentially slower off-rate or altered target engagement duration—compared to direct-attachment analogs such as 1-(1-acetylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea [3].

pharmacophore geometry methylene spacer urea linker binding kinetics residence time

Physicochemical Differentiation: XLogP and Hydrogen-Bonding Profile Relative to Acyl- and Sulfonyl-Piperidine Ureas

The target compound displays a computed XLogP3-AA of 2.5, placing it in a moderately lipophilic range that is approximately 0.3–0.8 log units lower than structurally analogous N-acyl-piperidine ureas [1][2]. The methyl carbamate function contributes a carbonyl oxygen and a methoxy oxygen capable of accepting hydrogen bonds (computed HBA count = 6), compared to the acetyl analog which has one fewer HBA (HBA = 5 for 1-(1-acetylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea) [1][3]. The two hydrogen bond donors (HBD = 2) from the urea NH groups are conserved across the series. This altered HBA/HBD ratio, combined with the lower logP, predicts moderately improved aqueous solubility and reduced non-specific protein binding relative to more lipophilic acyl-piperidine ureas in the sEH inhibitor class [4].

XLogP lipophilicity carbamate vs amide physicochemical properties drug-likeness

Target Class Versatility: Cathepsin V Inhibitory Potential Beyond the sEH Paradigm

While the dominant annotation for this chemotype is the sEH inhibitor class, the ureido methylpiperidine carboxylate scaffold was independently identified as a privileged chemotype for cathepsin V inhibition in a 2022 virtual high-throughput screening and biochemical validation study [1]. In that study, a closely related analog (compound 7, phenyl 4-((3-(naphthalen-1-ylmethyl)ureido)methyl)piperidine-1-carboxylate) was characterized as a reversible, selective, and potent inhibitor of cathepsin V, demonstrating functional effects on tumor cell proliferation, elastin degradation, and immune cell cytotoxicity at 10 µM in cellular assays [1]. The target compound differs from compound 7 only in the N-aryl substituent (4-trifluoromethylphenyl vs. naphthalen-1-ylmethyl), yet shares the identical piperidine methylene-urea-carboxylate core architecture. This scaffold overlap suggests that the target compound may engage cysteine cathepsin active sites, expanding its potential application scope beyond the sEH field and into oncology-related protease inhibition [1].

cathepsin V cysteine protease target versatility polypharmacology ureido methylpiperidine

Metabolic Stability Differentiation: Carbamate vs. Acyl Function Group Lability and CYP Liability

A primary source of differentiation between the target methyl carbamate and the widely studied acetyl-piperidine urea sEH inhibitors lies in their predicted metabolic handling. Carbamate functional groups are substrates for carboxylesterases (CES1/CES2) rather than CYP450-mediated oxidation, which predominates for N-acyl and N-sulfonyl piperidine ureas [1]. The Shen et al. (2009) study explicitly identified CYP isoform inhibition (CYP 3A4, 2C9, 2D6) as a key liability in the acyl-piperidine urea series requiring optimization, with the benchmark compound 2d engineered to minimize this off-target activity [2]. The methyl carbamate group in the target compound may exhibit a distinct CYP inhibition profile, as carbamates generally demonstrate lower CYP450 engagement compared to tertiary amides owing to differential electronic effects at the carbonyl [1]. Additionally, the methylene spacer in the target compound further distances the urea from the piperidine nitrogen, potentially reducing any inductive effects that could sensitize the urea to oxidative metabolism [3].

metabolic stability carbamate hydrolysis CYP liability amide vs carbamate clearance

Synthetic Tractability and Diversification: Methyl Carbamate as a Versatile Intermediate

The methyl carbamate group serves as both a pharmacophore element and a synthetic handle. Unlike acetyl or sulfonyl N-capping groups, which are typically terminal modifications, the methyl carbamate can be selectively cleaved under basic or acidic conditions to liberate the free secondary amine at the piperidine nitrogen [1]. This provides a direct entry point for rapid diversification of the piperidine N-position without de novo scaffold synthesis—a synthetic advantage not shared by the corresponding N-acyl- or N-sulfonyl-piperidine ureas, where deprotection requires harsher conditions or is synthetically prohibitive [1]. The PubChem synonym list identifies the compound under the catalog code F5033-3547, consistent with its availability as a commercial building block suitable for follow-up chemistry [2].

synthetic intermediate carbamate deprotection diversification library synthesis medicinal chemistry

Recommended Procurement and Application Scenarios for Methyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate


sEH Inhibitor Lead Optimization Requiring Alternative N-Capping Chemotypes

Research programs that have established sEH potency with acyl-piperidine urea leads but are encountering CYP inhibition or hERG liabilities can employ this compound to explore the carbamate N-capping pharmacophore, which is predicted to follow a CES-mediated rather than CYP-mediated metabolic clearance route, as inferred from carbamate drug metabolism principles [1]. The methylene spacer provides an additional degree of freedom for binding mode exploration beyond the well-characterized direct-attachment series (PDB 4OCZ) [2].

Cysteine Cathepsin Inhibitor Screening and Scaffold-Hopping

Given the established activity of the ureido methylpiperidine carboxylate scaffold against cathepsin V (Mitrović et al., 2022), this compound is a valuable entry point for cathepsin-focused screening cascades, particularly where selectivity over cathepsin L is required and where the 4-(trifluoromethyl)phenyl substituent may confer differential S2 pocket occupancy compared to the naphthylmethyl group in the published compound 7 [3]. Its commercial availability as a catalog compound facilitates immediate procurement for biochemical profiling.

Medicinal Chemistry Diversification Libraries Centered on Piperidine Urea Scaffolds

The carbamate functional group permits straightforward N-deprotection under moderate acidic or basic conditions to yield the free piperidine amine, enabling direct diversification at the piperidine N-position without resynthesis of the entire urea scaffold [4]. This contrasts with the corresponding acetyl or sulfonyl analogs, which are effectively terminal compounds requiring de novo synthesis for analog generation. The target compound can thus serve as a late-stage diversification intermediate in parallel synthesis workflows.

Physicochemical Property-Driven Compound Selection for Biochemical Assay Panels

With a computed XLogP of 2.5—lower than most acyl-piperidine urea sEH inhibitors—the target compound may exhibit reduced non-specific protein binding and lower propensity for compound aggregation in biochemical assay formats [5]. Laboratories encountering solubility or aggregation artifacts with highly lipophilic sEH tool compounds (logP > 3.0) may find this compound a more assay-compatible alternative while retaining the 4-(trifluoromethyl)phenyl urea recognition element [5].

Quote Request

Request a Quote for Methyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.